

5-Bromo-4-Chromanone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Bromo-4-Chromanone

Cat. No.: B598214

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-4-Chromanone**, a heterocyclic compound belonging to the chromanone class of molecules. While specific research on the 5-bromo isomer is limited, this document extrapolates from the well-studied chromanone scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.^{[1][2][3]} This guide covers its chemical properties, potential synthesis, and the broader biological context of chromanones in drug discovery.

Core Compound Data

The fundamental chemical identifiers for **5-Bromo-4-Chromanone** are summarized below. This data is essential for compound registration, sourcing, and characterization.

Property	Value
CAS Number	1199782-67-6
Molecular Formula	C ₉ H ₇ BrO ₂
Molecular Weight	227.06 g/mol
IUPAC Name	5-bromo-2,3-dihydrochromen-4-one
Synonyms	5-Bromochroman-4-one

Introduction to the Chromanone Scaffold

Chromanones (2,3-dihydro-4H-chromen-4-ones) and their derivatives are a significant class of oxygen-containing heterocyclic compounds widely found in natural products like flavonoids and homoisoflavonoids.[4] The chromanone framework is a key building block for designing and synthesizing novel therapeutic agents.[4] These compounds exhibit a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][4] Their versatility makes them attractive scaffolds for drug development programs.

Synthetic Protocols

While a specific, optimized synthesis for **5-Bromo-4-Chromanone** is not extensively documented in publicly available literature, its synthesis can be approached through established methods for creating substituted 4-chromanones. A common and efficient method involves a one-pot, base-mediated reaction between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, often facilitated by microwave irradiation.[5][6]

General Experimental Protocol: Synthesis of Substituted 4-Chromanones

This protocol describes a general method for synthesizing the chromanone core, which can be adapted for **5-Bromo-4-Chromanone** by using 2'-hydroxy-5'-bromoacetophenone as a starting material.

Materials:

- Substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-bromoacetophenone)
- Appropriate aldehyde (e.g., formaldehyde or its equivalent)
- Base (e.g., Diisopropylamine - DIPA, Pyrrolidine)
- Solvent (e.g., Ethanol, Methanol)
- Microwave reactor

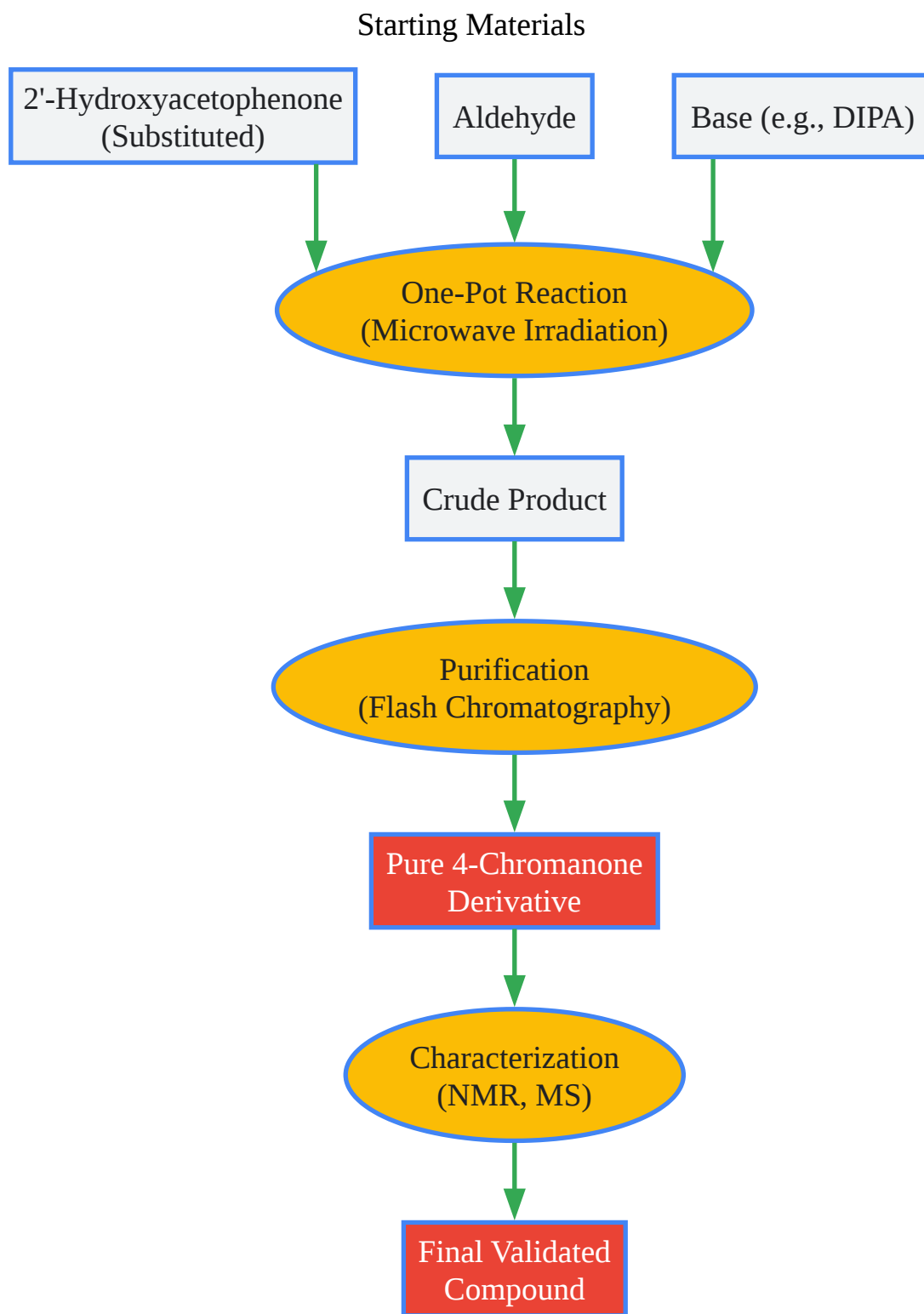
- Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

- In a microwave-safe vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the aldehyde (1.1 mmol), and the base (1.1 mmol) in the chosen solvent (3-5 mL).^[6]
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at a temperature between 160-170 °C for approximately 1 hour.
^[6]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure 4-chromanone derivative.^[6]
- Characterize the final product using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

General Synthesis Workflow

The logical flow for the synthesis of a chromanone derivative is depicted below.



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Caption: General workflow for the synthesis of 4-chromanone derivatives.

Biological Activity and Potential Applications

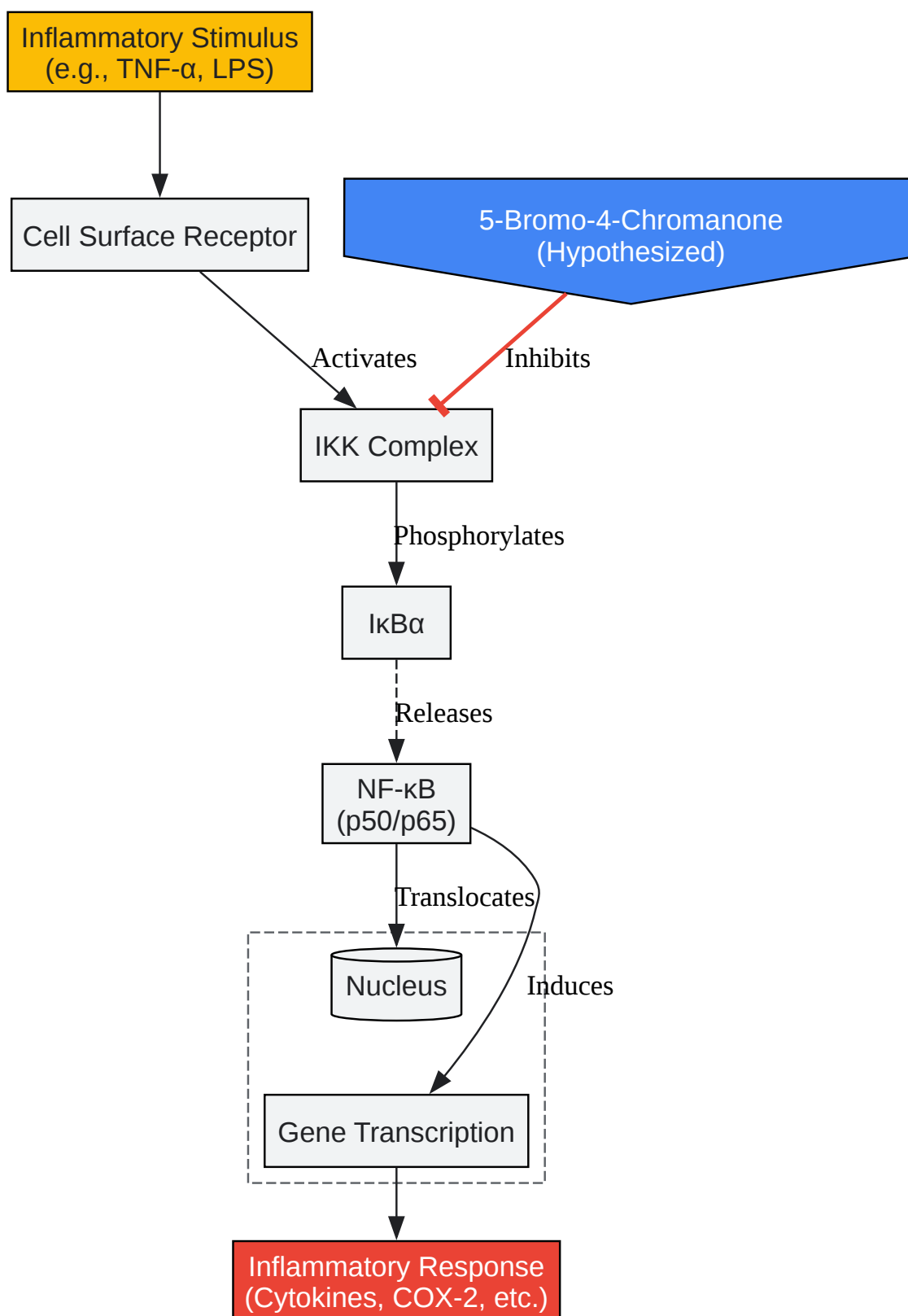
The biological activities of the chromanone scaffold are largely determined by the substitution pattern on the bicyclic ring system.^[5] Bromine substitution, as in **5-Bromo-4-Chromanone**, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Derivatives of chromanone have been investigated for a variety of therapeutic applications:

- **Anticancer Activity:** Many chromanone derivatives have shown potent antiproliferative effects against various cancer cell lines.^{[4][7]}
- **Antimicrobial and Antifungal Activity:** The chromanone core is found in compounds with significant activity against bacteria and fungi, including resistant strains.^{[8][9]}
- **Enzyme Inhibition:** Substituted chromanones have been developed as selective inhibitors for enzymes such as Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases.^[5]
- **Quorum Sensing Inhibition:** Certain chromanone derivatives have been identified as potent inhibitors of quorum sensing in bacteria, a mechanism that controls virulence.^[8]

Hypothetical Signaling Pathway Modulation

Given the known anti-inflammatory and anticancer activities of many chromanone derivatives, a compound like **5-Bromo-4-Chromanone** could potentially modulate key signaling pathways involved in these processes, such as the NF- κ B pathway, which is a central regulator of inflammation and cell survival.



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Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocols for Biological Evaluation

To assess the therapeutic potential of **5-Bromo-4-Chromanone**, a standard battery of in vitro assays would be employed. A primary screen would typically involve evaluating its cytotoxicity against relevant cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[6\]](#)

Materials:

- Human cancer cell line (e.g., MCF-7 for breast cancer)
- Normal cell line (e.g., HMEC-1) for selectivity assessment[\[7\]](#)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **5-Bromo-4-Chromanone** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[\[6\]](#)
- Compound Treatment: Prepare serial dilutions of **5-Bromo-4-Chromanone** in culture medium. Treat the cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 μ M) and include a vehicle control (DMSO).[\[6\]](#)

- Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This guide serves as a foundational resource for researchers interested in **5-Bromo-4-Chromanone**. While direct data on this specific molecule is sparse, the rich pharmacology of the broader chromanone class provides a strong rationale for its investigation as a potential therapeutic agent.

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